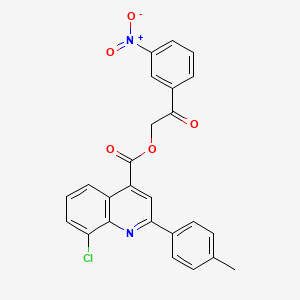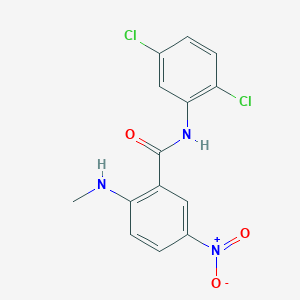![molecular formula C22H25N3O2 B12468501 5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12468501.png)
5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a phenyl group, and an isoindole moiety, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common approach is the condensation of 4-(pyridin-4-ylmethyl)aniline with a suitable isoindole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione
- 5-methyl-2-({[4-(pyridin-3-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione
- 5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-trione
Uniqueness
The uniqueness of 5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H25N3O2 |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
5-methyl-2-[[4-(pyridin-4-ylmethyl)anilino]methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C22H25N3O2/c1-15-2-7-19-20(12-15)22(27)25(21(19)26)14-24-18-5-3-16(4-6-18)13-17-8-10-23-11-9-17/h3-6,8-11,15,19-20,24H,2,7,12-14H2,1H3 |
InChI-Schlüssel |
QIVKELQEULPDKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)CC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethylphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12468420.png)
![1,3-Bis[(phenylamino)methyl]imidazolidin-2-one](/img/structure/B12468427.png)
![N-(2,4-dimethylphenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzamide](/img/structure/B12468434.png)

![N-[2-hydrazinyl-2-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)ethyl]benzamide](/img/structure/B12468448.png)
![1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B12468459.png)
![2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12468462.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)benzamide](/img/structure/B12468470.png)
![4-{[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenoxy]acetyl}phenyl benzoate](/img/structure/B12468481.png)
![1-(5-chloro-2-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468483.png)


![4-{[(E)-(4-butoxyphenyl)methylidene]amino}phenyl acetate](/img/structure/B12468494.png)
